molecular formula C25H27N3O3S B2516997 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898407-57-3

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2516997
CAS No.: 898407-57-3
M. Wt: 449.57
InChI Key: GCJCEWMHQZKMSU-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as indoline derivatives and thiophene derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final oxalamide compound. Common reagents used in these reactions include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(indolin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide
  • N1-(2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide
  • N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Uniqueness

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to the combination of its indoline, thiophene, and oxalamide moieties. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-31-22-10-5-3-8-19(22)12-14-26-24(29)25(30)27-17-21(23-11-6-16-32-23)28-15-13-18-7-2-4-9-20(18)28/h2-11,16,21H,12-15,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJCEWMHQZKMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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